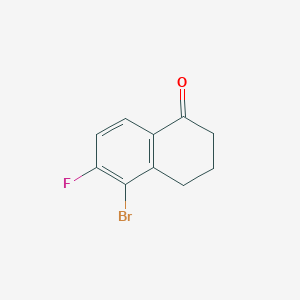

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYENTJQOLSXUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2Br)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744315 | |

| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260007-55-3 | |

| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS number

An In-Depth Technical Guide to 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Core Directive: A Comprehensive Overview

This technical guide provides a detailed exploration of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, a halogenated tetralone derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The CAS number for this compound is 1260007-55-3.[1]

Physicochemical Properties

The unique substitution pattern of a bromine and a fluorine atom on the aromatic ring of the tetralone core imparts specific physicochemical characteristics that are advantageous for chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1260007-55-3 | J&K Scientific[1] |

| Molecular Formula | C₁₀H₈BrFO | PubChem[2] |

| Molecular Weight | 243.07 g/mol | PubChem[2] |

| IUPAC Name | 5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | J&K Scientific[1] |

| SMILES | C1CC2=C(C=CC(=C2Br)F)C(=O)C1 | J&K Scientific[1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | ChemBK[3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would involve the sequential halogenation of a suitable tetralone precursor. The introduction of the bromine and fluorine atoms onto the aromatic ring is a key strategic consideration, with the directing effects of the substituents playing a crucial role. One possible, though not definitive, route could start from 6-fluorotetralone, followed by selective bromination.

Illustrative Experimental Protocol

Disclaimer: The following protocol is a hypothetical and illustrative procedure based on general organic synthesis principles and has not been experimentally validated for this specific compound. Optimization would be necessary.

Step 1: Bromination of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one

-

To a solution of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Workflow Diagram

Caption: Simplified mechanism of electrophilic aromatic bromination.

Applications in Research and Drug Development

The strategic placement of bromo and fluoro substituents on the tetralone scaffold makes 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one a valuable intermediate for the synthesis of novel bioactive molecules.

A Versatile Chemical Building Block

This compound serves as a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. The ketone functionality can be modified through reactions such as reduction, oxidation, or the introduction of spirocycles.

Potential in Drug Discovery

While the direct biological activity of this compound is not documented, the tetralone core is a privileged scaffold found in a number of biologically active compounds. Its derivatives could be explored for a range of therapeutic targets. The use of pharmacophore models and virtual screening could aid in identifying potential protein targets for derivatives of this compound. [4][5]

Logical Relationship in Medicinal Chemistry

Caption: Role of the core structure in medicinal chemistry applications.

Conclusion

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one represents a promising, yet underexplored, chemical entity. Its combination of a privileged tetralone scaffold with strategically placed halogen atoms provides a strong foundation for the development of novel compounds with potential therapeutic applications. The synthetic and mechanistic principles outlined in this guide, though based on analogous systems, offer a solid starting point for researchers to unlock the full potential of this versatile building block. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and is anticipated to be a fruitful area of research.

References

-

ChemBK. (n.d.). 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 6-Bromo-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | 1260007-55-3. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

Frontiers in Pharmacology. (2024). Pharmacophore-based virtual screening of commercial databases against β-secretase 1 for drug development against Alzheimer's disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | C10H8BrFO | CID 71299218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Frontiers | Pharmacophore-based virtual screening of commercial databases against β-secretase 1 for drug development against Alzheimer’s disease [frontiersin.org]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated tetralone derivative, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise physical properties of this specific molecule are not extensively documented in publicly available literature, a common challenge for researchers working with novel compounds. This guide provides a comprehensive framework for understanding and determining the key physical characteristics of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. By combining theoretical principles, comparative data from structurally analogous compounds, and detailed experimental protocols, this document serves as a vital resource for scientists engaged in its synthesis, characterization, and application.

Core Molecular Identifiers

A crucial first step in the characterization of any compound is the compilation of its fundamental identifiers. The table below summarizes the known identifiers for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.

| Identifier | Value |

| CAS Number | 1260007-55-3 |

| Molecular Formula | C₁₀H₈BrFO |

| IUPAC Name | 5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

| Molecular Weight | 243.07 g/mol |

| Canonical SMILES | C1CC2=C(C=CC(=C2Br)F)C(=O)C1 |

Predicted and Comparative Physical Properties

In the absence of direct experimental data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, we can infer its likely physical properties by examining structurally related compounds. The introduction of bromine and fluorine atoms onto the aromatic ring of the 3,4-dihydronaphthalen-1(2H)-one core is expected to significantly influence its melting point, boiling point, and solubility. Halogenation generally increases molecular weight and intermolecular forces (dipole-dipole interactions and van der Waals forces), which typically leads to higher melting and boiling points compared to the unsubstituted parent compound. The presence of the polar carbonyl group and the halogen substituents will also dictate its solubility profile.

The following table presents the known physical properties of the parent compound and several bromo-substituted analogues, providing a basis for estimating the properties of the target molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3,4-Dihydronaphthalen-1(2H)-one | C₁₀H₁₀O | 146.19 | 2-7[1] | 255-257[2] | Insoluble in water; soluble in organic solvents[1][2] |

| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉BrO | 225.08 | 75-79[3] | Not available | Insoluble in water; soluble in ethanol, DMSO, DMF[3] |

| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉BrO | 225.08 | 75-80[4] | Not available | Not specified |

| 5-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | Not available | Not available | Sparingly soluble in water[5] |

Based on this comparative data, it is reasonable to predict that 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one will be a solid at room temperature with a melting point likely in the range of 70-100°C. Its solubility is expected to be low in water but good in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane.

Experimental Protocols for Physical Property Determination

For novel compounds like 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, experimental determination of its physical properties is essential for its definitive characterization. The following section provides detailed, standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[6] A sharp melting point (a narrow range of 0.5-1.0°C) is a strong indicator of a pure compound, whereas a broad melting range suggests the presence of impurities.

Protocol:

-

Ensure the sample of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is thoroughly dried and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end.

-

Compact the sample at the bottom of the tube by tapping it gently.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for which a boiling point is required, the Thiele tube method is a suitable microscale technique.

Protocol:

-

Place a small amount (a few milliliters) of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

-

Heat the Thiele tube gently and observe a stream of bubbles emerging from the capillary tube.

-

Stop heating and allow the apparatus to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Protocol:

-

Add an excess amount of solid 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a newly synthesized or isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the saturated part of the molecule will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (some of which will show coupling to fluorine), and the aliphatic carbons.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. A single signal is expected for the fluorine atom, and its coupling to adjacent protons will provide valuable structural information.

Sample Preparation Protocol for NMR:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the clear solution to a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] For 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the key characteristic absorption bands are expected to be:

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ for the aryl ketone.

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

C-Br stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound.

Conclusion

While experimentally determined physical property data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are not readily found in the current scientific literature, a robust understanding of its likely characteristics can be achieved through comparative analysis with structurally similar compounds. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers and drug development professionals to confidently characterize this important synthetic intermediate. The methodologies outlined herein represent standard, validated procedures in organic and medicinal chemistry, ensuring the generation of reliable and reproducible data.

References

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 27, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 27, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 27, 2026, from [Link]

-

What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved January 27, 2026, from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 23). Raytor. Retrieved January 27, 2026, from [Link]

-

Melting Point Determination by Kjeldahl's method. (2021, January 5). Chemistry for everyone. Retrieved January 27, 2026, from [Link]

-

6-bromo-3,4-dihydronaphthalen-1(2H)-one. (2024, April 9). ChemBK. Retrieved January 27, 2026, from [Link]

-

3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. (2025, August 25). Chemsrc. Retrieved January 27, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 27, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved January 27, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). ResearchGate. Retrieved January 27, 2026, from [Link]

-

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 27, 2026, from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved January 27, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 27, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

5-Bromo-2-tetralone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 27, 2026, from [Link]

-

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). SlideShare. Retrieved January 27, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 27, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. Retrieved January 27, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved January 27, 2026, from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). NIH. Retrieved January 27, 2026, from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. Retrieved January 27, 2026, from [Link]

-

1-Tetralone. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 27, 2026, from [Link]

-

How Does FTIR Spectroscopy Work? (2025, January 8). YouTube. Retrieved January 27, 2026, from [Link]

Sources

- 1. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 7-Bromo-3,4-dihydronaphthalen-1(2H)-one 97 32281-97-3 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectroscopic Characterization of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and its Core Moiety

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown in Spectroscopic Analysis

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one stands as a compound of interest, with its unique substitution pattern on the tetralone scaffold suggesting potential applications in medicinal chemistry. A comprehensive understanding of its spectroscopic properties is the bedrock upon which further research can be built.

However, a thorough search of publicly available scientific databases reveals a conspicuous absence of experimental spectroscopic data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. This guide, therefore, adopts a didactic and predictive approach. We will first delve into a detailed spectroscopic analysis of the parent compound, 3,4-dihydronaphthalen-1(2H)-one (also known as α-tetralone), for which a wealth of data exists. By establishing a robust understanding of the core moiety, we can then, with a high degree of scientific confidence, predict the spectroscopic characteristics of our target molecule. This methodology not only provides a valuable framework for the analysis of this specific compound but also serves as a practical guide to spectroscopic prediction for substituted aromatic systems in general.

Part 1: The Spectroscopic Signature of the Core Moiety: 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone)

α-Tetralone (CAS No. 529-34-0) is a bicyclic aromatic ketone that serves as the foundational structure for our target molecule.[1][2] A meticulous examination of its spectroscopic data provides the essential baseline for understanding the influence of the bromo and fluoro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For α-tetralone, both ¹H and ¹³C NMR provide a detailed map of its carbon-hydrogen framework.

A standardized approach to acquiring high-quality NMR data is crucial for accurate interpretation. The following protocol is a self-validating system for obtaining reliable spectra.

Caption: Workflow for Acquiring an ATR-IR Spectrum.

Causality in Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a common sampling technique for IR spectroscopy as it requires minimal sample preparation and is suitable for both liquids and solids.

-

Background Spectrum: A background spectrum of the empty ATR crystal is taken to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions, which are then subtracted from the sample spectrum.

The IR spectrum of α-tetralone is dominated by absorptions corresponding to its key functional groups. [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (conjugated ketone) stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak in the spectrum is the strong absorption at approximately 1685 cm⁻¹. This is characteristic of a conjugated ketone, where the carbonyl group is conjugated with the aromatic ring. This conjugation lowers the stretching frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic portion of the molecule.

-

C=C Stretches: The absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Caption: A Simplified Workflow for Mass Spectrometry.

Causality in Experimental Choices:

-

Electron Impact (EI) Ionization: EI is a hard ionization technique that causes significant fragmentation of the molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides valuable structural information.

The mass spectrum of α-tetralone shows a clear molecular ion peak and a characteristic fragmentation pattern. [3][4]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 146 | ~60 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [M - CO]⁺ |

| 90 | ~70 | [M - CO - C₂H₄]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 146 corresponds to the molecular weight of α-tetralone (C₁₀H₁₀O), confirming its elemental composition.

-

Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 118. This corresponds to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a characteristic fragmentation of cyclic ketones.

-

Further Fragmentation: The significant peak at m/z 90 arises from the subsequent loss of a neutral ethylene molecule (C₂H₄) from the [M - CO]⁺ fragment via a retro-Diels-Alder reaction.

Part 2: Predicted Spectroscopic Features of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

With a solid understanding of the spectroscopic characteristics of the α-tetralone core, we can now predict the spectral features of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. The introduction of a bromine atom at the 5-position and a fluorine atom at the 6-position will have predictable effects on the NMR, IR, and mass spectra.

Predicted ¹H NMR Spectrum

-

Aromatic Region: The simple splitting patterns of the aromatic protons in α-tetralone will be significantly altered.

-

The proton at C-7 will be coupled to the fluorine at C-6, resulting in a doublet of doublets.

-

The proton at C-8 will be coupled to the proton at C-7, also likely appearing as a doublet.

-

The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen substituents.

-

-

Aliphatic Region: The signals for the aliphatic protons (H-2, H-3, and H-4) are expected to be largely similar to those in α-tetralone, although minor shifts may occur due to the overall change in the electronic nature of the aromatic ring.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons:

-

The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbon attached to bromine (C-5) will be shielded, while the carbon attached to fluorine (C-6) will be strongly deshielded.

-

C-F Coupling: A key feature will be the presence of carbon-fluorine coupling. The C-6 signal will appear as a large doublet due to one-bond C-F coupling. Smaller two- and three-bond C-F couplings may also be observed for other aromatic carbons.

-

-

Aliphatic and Carbonyl Carbons: The chemical shifts of these carbons are expected to show only minor changes compared to α-tetralone.

Predicted IR Spectrum

-

C=O Stretch: The position of the carbonyl stretch may shift slightly due to the electronic effects of the halogens on the aromatic ring.

-

C-F and C-Br Stretches: New absorptions corresponding to the C-F (typically in the 1100-1000 cm⁻¹ region) and C-Br (typically in the 600-500 cm⁻¹ region) stretching vibrations are expected.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region will change, reflecting the new substitution pattern on the aromatic ring.

Predicted Mass Spectrum

-

Molecular Ion Peak: The most significant change will be the molecular weight. The molecular formula is C₁₀H₈BrFO. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 242 and 244.

-

Fragmentation: The initial fragmentation is likely to be similar to α-tetralone, with the loss of CO. This would result in fragment ions at m/z 214 and 216. Subsequent fragmentation would depend on the relative lability of the C-Br and C-F bonds.

Conclusion

While experimental spectroscopic data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is not currently in the public domain, a detailed analysis of its core structure, α-tetralone, provides a robust foundation for predicting its key spectroscopic features. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral characteristics of the target molecule, offering a valuable resource for its future synthesis, characterization, and application in research and development. The principles of spectroscopic interpretation and prediction detailed herein are broadly applicable and serve as a testament to the power of these analytical techniques in modern chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved January 26, 2026 from [Link].

-

NIST. 1(2H)-Naphthalenone, 3,4-dihydro- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 26, 2026).

-

Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. Available at: [Link]

-

PubChem. 2-Tetralone. Available at: [Link]

-

NIST. Mass spectrum of 1(2H)-Naphthalenone, 3,4-dihydro- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 26, 2026).

-

Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579. Available at: [Link]

Sources

1H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Introduction

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative, a class of compounds that are significant intermediates in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] The precise structural elucidation of such molecules is paramount in drug discovery and development, ensuring the correct stereochemistry and connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose, providing detailed information about the molecular structure in solution.

This guide, intended for researchers and scientists in the field of organic chemistry and drug development, offers a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. We will delve into the theoretical prediction of the spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and provide a robust experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Proton Environments

The chemical structure of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, with the IUPAC name 5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one, reveals several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.[3] For the purpose of this analysis, the protons are systematically numbered as shown below.

Caption: Chemical structure of the title compound.

The molecule can be dissected into two main regions: the aliphatic portion comprising the protons on C2, C3, and C4, and the aromatic portion with protons on C7 and C8. The presence of a carbonyl group and two different halogen substituents (bromine and fluorine) significantly influences the electronic environment of these protons, leading to predictable variations in their chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

The analysis of the ¹H NMR spectrum involves predicting the chemical shift, multiplicity (splitting pattern), and coupling constants for each unique proton in the molecule.

Aliphatic Protons (H-2, H-3, H-4)

The aliphatic protons reside on a six-membered ring that is conformationally flexible. An analysis of the parent compound, α-tetralone, suggests that this ring exists in a half-chair conformation.[4]

-

H-2 Protons (α to carbonyl): These two protons are adjacent to the electron-withdrawing carbonyl group. This proximity causes a significant deshielding effect, shifting their resonance downfield. They will appear as a triplet due to coupling with the two adjacent H-3 protons. The expected chemical shift is in the range of δ 2.6-2.8 ppm .

-

H-3 Protons (β to carbonyl): These protons are further from the carbonyl group and are expected to resonate upfield compared to the H-2 protons. They are coupled to both the H-2 and H-4 protons. Consequently, their signal will be a multiplet, likely a quintet or a more complex pattern, appearing around δ 2.0-2.2 ppm .

-

H-4 Protons (benzylic): These protons are in a benzylic position, adjacent to the aromatic ring, which causes a downfield shift. They are coupled to the two H-3 protons and will therefore appear as a triplet. Their expected chemical shift is in the region of δ 2.9-3.1 ppm .

Aromatic Protons (H-7, H-8)

The chemical shifts of aromatic protons are highly sensitive to the nature and position of substituents on the ring.[5] In this case, we have a bromine atom at C5 and a fluorine atom at C6.

-

H-7 Proton: This proton is ortho to the fluorine atom and meta to the bromine atom. It will experience coupling to both the H-8 proton (ortho coupling, ³J) and the fluorine atom (³JHF). This will result in a doublet of doublets. The fluorine substituent is strongly electronegative, which can influence the chemical shift.[6] The expected chemical shift is approximately δ 7.2-7.4 ppm .

-

H-8 Proton: This proton is ortho to the C8a-C1 bond and meta to the fluorine atom. It is coupled to the H-7 proton (ortho coupling, ³J) and may also show a smaller long-range coupling to the fluorine atom (⁴JHF). This will result in a doublet, which may be further split by the long-range fluorine coupling. Aromatic protons are subject to a ring current effect that shifts them downfield.[5] The proton at the 8-position in tetralones is typically the most downfield of the aromatic protons due to the deshielding effect of the carbonyl group. Therefore, H-8 is expected to resonate in the range of δ 7.8-8.0 ppm .

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-8 | 7.8 - 8.0 | d (or dd) | ³JHH ≈ 8.0-9.0, ⁴JHF ≈ 1.0-2.0 |

| H-7 | 7.2 - 7.4 | dd | ³JHH ≈ 8.0-9.0, ³JHF ≈ 8.0-10.0 |

| H-4 | 2.9 - 3.1 | t | ³JHH ≈ 6.0-7.0 |

| H-2 | 2.6 - 2.8 | t | ³JHH ≈ 6.0-7.0 |

| H-3 | 2.0 - 2.2 | m | - |

Visualizing Spin-Spin Coupling

The connectivity and spatial relationship between protons can be visualized through a coupling network diagram. This illustrates the interactions that lead to the observed splitting patterns in the spectrum.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution and accurate ¹H NMR spectrum, a standardized and carefully executed experimental procedure is essential.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Sample Concentration: Weigh approximately 5-10 mg of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse-acquire experiment (zg30 or similar).

-

Pulse Width: Use a 30° or 45° pulse angle to ensure adequate relaxation between pulses.[7]

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time (AT): Set to 3-4 seconds for good resolution.[7]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.[8]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Caption: Workflow for ¹H NMR spectrum acquisition.

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Conclusion

The ¹H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one provides a wealth of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. The downfield aromatic signals, particularly the characteristic doublet of doublets for H-7 due to H-H and H-F coupling, and the three distinct aliphatic multiplets provide a unique spectral fingerprint for this molecule. By following the detailed experimental protocol outlined, researchers can reliably obtain high-quality data, which is essential for reaction monitoring, quality control, and the comprehensive characterization of this and related compounds in the pursuit of new therapeutic agents.

References

-

Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. [Link]

-

National Center for Biotechnology Information. 1-Tetralone | C10H10O | CID 10724. PubChem. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. [Link]

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]

-

Books. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. [Link]

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Kwan, E. E. Lecture 13: Experimental Methods. Harvard University. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Emory University. NMR Experiment Procedure. [Link]

-

Reddit. The Effect of Fluorine in 1H NMR : r/Chempros. [Link]

-

The University of Chicago Chemistry Department. Protocols | NMR Facility. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Ovidius University Annals of Chemistry. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

National Center for Biotechnology Information. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. PubChem. [Link]

-

University of Regensburg. 1H NMR Spectroscopy. [Link]

-

ChemBK. 6-bromo-3,4-dihydronaphthalen-1(2H)-one. [Link]

Sources

A Mechanistic Guide to the Carbonyl Reactivity of Bromo-Fluoro-Substituted Tetralones: Implications for Synthetic Strategy and Drug Discovery

<_>

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in pharmacologically active compounds.[1] Halogenation of this scaffold, particularly with bromine and fluorine, provides a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. However, the introduction of these electron-withdrawing and sterically demanding substituents significantly alters the reactivity of the C1 carbonyl group, a primary handle for synthetic elaboration. This guide provides an in-depth analysis of the electronic and steric effects of bromo- and fluoro-substituents on the carbonyl reactivity of tetralones. We will explore key nucleophilic addition reactions, discuss competing pathways, and present validated experimental protocols to empower researchers in the rational design and synthesis of novel halogenated tetralone derivatives for drug discovery.

The Tetralone Scaffold: A Cornerstone in Medicinal Chemistry

The 1-tetralone motif is a bicyclic aromatic ketone that serves as a foundational building block for a wide array of natural products and synthetic molecules with significant biological activities, including antifungal and anticancer properties.[1] Its rigid, partially saturated structure provides a well-defined three-dimensional geometry for interaction with biological targets. The aromatic ring and the carbonyl group offer multiple points for synthetic diversification, making it an attractive starting point for the development of new chemical entities.

Halogenation is a key strategy in modern drug design. Fluorine can enhance metabolic stability and binding affinity, while bromine can introduce specific interactions and serve as a handle for further cross-coupling reactions. Understanding how these halogens impact the reactivity of the tetralone's carbonyl group is paramount for efficient and predictable synthesis.

The Electronic and Steric Landscape of Bromo-Fluoro-Tetralones

The reactivity of the carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon.[2][3] Both fluorine and bromine are highly electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I), which can significantly influence this electrophilicity.

2.1 Electronic Effects: An Inductive Tug-of-War

When placed on the aromatic ring of a tetralone, fluorine and bromine pull electron density away from the ring system.[4][5][6] This inductive withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile for nucleophilic attack.[2][4][6]

-

Fluorine vs. Bromine: Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine. Therefore, a fluoro-substituted tetralone will generally have a more electrophilic carbonyl carbon than its bromo-substituted counterpart, assuming identical substitution patterns.

-

Positional Impact: The strength of the inductive effect diminishes with distance. A halogen at the C-5 or C-7 position will have a more pronounced effect on the C-1 carbonyl than a substituent at C-6 or C-8.

2.2 Steric Hindrance: A Matter of Size

Steric effects, or the physical blocking of a reaction site by bulky groups, play a crucial role in the reactivity of tetralones.[7][8] The approach of a nucleophile to the planar carbonyl carbon can be impeded by substituents, particularly those at the C-8 position (peri-position).

Table 1: Comparison of Physicochemical Properties of Halogens

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |

As shown in Table 1, bromine has a significantly larger van der Waals radius than fluorine. A bromine atom at the C-8 position will create a much greater steric shield around the carbonyl group than a fluorine atom at the same position, potentially slowing down or even preventing nucleophilic attack by bulky reagents.[7][8]

Key Nucleophilic Addition Reactions at the Carbonyl Center

The increased electrophilicity of the carbonyl in halogenated tetralones makes it a prime target for a variety of nucleophilic addition reactions.[3] These reactions are fundamental for building molecular complexity.

3.1 Reduction with Hydride Reagents (e.g., NaBH₄)

The reduction of the tetralone carbonyl to a secondary alcohol is a common and vital transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for this purpose.[9][10]

Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[9][11] The resulting alkoxide is then protonated during workup to yield the alcohol. The electron-withdrawing nature of Br and F substituents enhances the carbonyl's electrophilicity, often leading to faster reaction rates compared to non-halogenated analogs. Since the hydride can attack from either face of the planar carbonyl, a racemic mixture of enantiomers is typically formed if no other chiral centers are present.[12]

Experimental Protocol: NaBH₄ Reduction of 7-Fluoro-1-Tetralone

-

Setup: To a solution of 7-fluoro-1-tetralone (1.0 eq.) in methanol (MeOH, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting tetralone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

-

Quench: Carefully quench the reaction by slowly adding 1 M aqueous HCl (10 volumes) at 0 °C until the effervescence ceases.

-

Workup: Extract the mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

Workflow: Carbonyl Reduction

Caption: Simplified mechanism of a Grignard addition to a tetralone.

3.3 Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters by reacting the tetralone with an α-halo ester in the presence of zinc metal. [13][14][15]The key intermediate is an organozinc reagent, often called a Reformatsky enolate. [14] Trustworthiness of the Protocol: Organozinc reagents are less reactive (softer nucleophiles) than Grignard reagents. [13][14]This lower reactivity is advantageous as it prevents side reactions, such as addition to the ester group of the reagent itself, making the protocol highly reliable and chemoselective for the ketone. [13][16]

3.4 Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, converting a carbonyl group into a C=C double bond using a phosphorus ylide (Wittig reagent). [17][18][19]This reaction is exceptionally useful for introducing exocyclic methylene groups or other substituted alkenes onto the tetralone scaffold.

Expertise in Action: The reactivity of the ylide is crucial. Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will readily react with the halogen-activated carbonyl of bromo-fluoro-tetralones. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. [20]The high stability of the P=O bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.

Chemoselectivity: Navigating Competing Reaction Pathways

When a molecule contains multiple functional groups, achieving selective reaction at the desired site is a primary challenge. [21][22]In bromo-fluoro-tetralones, several competing pathways must be considered.

-

α-Halogenation: Under acidic or basic conditions, the tetralone can form an enol or enolate, which can then be halogenated at the C-2 position. [23][24][25]This is particularly relevant if the desired reaction involves base and a halogen source is present.

-

Aryl Bromide Reactivity: An aryl bromide substituent can be a site for other reactions, such as metal-catalyzed cross-coupling. When using organometallic reagents like Grignard reagents, there is a possibility of halogen-metal exchange with the aryl bromide, especially at elevated temperatures. Choosing appropriate reaction conditions (e.g., low temperature) is critical to favor carbonyl addition.

-

Enolate Formation: Strongly basic nucleophiles or reagents can deprotonate the α-carbon (C-2), forming an enolate. [26]This can lead to side reactions if the desired outcome is addition to the carbonyl. Using less basic nucleophiles, like in the Reformatsky reaction, can circumvent this issue. [13] Diagram: Chemoselectivity Control

Caption: Decision tree for managing chemoselectivity in halogenated tetralones.

Conclusion and Future Outlook

The presence of bromo- and fluoro-substituents on the tetralone scaffold provides a nuanced control panel for modulating carbonyl reactivity. The strong inductive electron withdrawal from these halogens activates the carbonyl group towards nucleophilic attack, a feature that synthetic chemists can exploit to drive reactions efficiently. However, this must be balanced with careful consideration of steric hindrance, particularly from bromine, and potential side reactions at other sites within the molecule. By understanding these principles and selecting appropriate reagents and conditions, researchers can unlock the full synthetic potential of these valuable building blocks, paving the way for the discovery of next-generation therapeutics.

References

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Relative Reactivity of Carbonyls. Chemistry LibreTexts. Available at: [Link]

- 2-bromo-1-tetralone derivatives. Google Patents.

-

New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. Available at: [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]

-

Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

-

Aromatization of 2-Carbonyl-1-Tetralones and Analogues via Aerobic Oxidation under Basic Conditions. ResearchGate. Available at: [Link]

-

Reformatsky reaction. Wikipedia. Available at: [Link]

-

Recent trends for chemoselectivity modulation in one-pot organic transformations. Royal Society of Chemistry. Available at: [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

-

Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. Available at: [Link]

-

Aldehydes and ketones: Electronic and steric effects. BrainKart. Available at: [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

-

Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

Ketone halogenation. Wikipedia. Available at: [Link]

-

Synthesis of 2-bromo-4-methyl-1-tetralone. PrepChem.com. Available at: [Link]

-

Chemoselectivity: The Mother of Invention in Total Synthesis. PubMed Central. Available at: [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

Carbonyl α-substitution reaction. Wikipedia. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

-

Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry. Available at: [Link]

- Method for synthesizing 6-bromo-2-tetralone. Google Patents.

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

-

Carbonyl Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

A Snippet of Grignard Reagent's Histroy. Vigyan Prasar. Available at: [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

Structure-activity Relationships for Reactivity of Carbonyl-Containing Compounds With Glutathione. PubMed. Available at: [Link]

-

α-Tetralone undergoes Birch reduction to give an excellent yield ... Pearson+. Available at: [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Organic Name Reactions #reformatsky #Trick. YouTube. Available at: [Link]

-

Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]

-

A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Available at: [Link]

-

The Wittig reaction. Lumen Learning. Available at: [Link]

-

Reformatsky Reaction. NROChemistry. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. brainkart.com [brainkart.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Reformatsky Reaction [organic-chemistry.org]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 25. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 26. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

Methodological & Application

The Strategic Application of 5-Bromo-α-Tetralones in the Synthesis of Novel Enzyme Inhibitors

Introduction: 5-Bromo-α-tetralone as a Privileged Scaffold in Medicinal Chemistry

5-Bromo-α-tetralone, a halogenated derivative of the tetralone scaffold, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its utility in medicinal chemistry stems from the presence of two key reactive sites: the bromine atom on the aromatic ring and the ketone functionality. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents.[1] Concurrently, the ketone group provides a handle for condensation, cyclization, and other nucleophilic addition reactions, facilitating the construction of complex heterocyclic systems.[1] This unique combination of reactivity makes 5-bromo-α-tetralone an ideal starting material for generating libraries of compounds for screening against various enzymatic targets. Tetralone derivatives, in general, have shown a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[3] Specifically, they have been identified as promising scaffolds for the development of inhibitors for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[2][4]

This technical guide provides a detailed exploration of the application of 5-bromo-α-tetralones in the synthesis of enzyme inhibitors, with a focus on monoamine oxidase and acetylcholinesterase inhibitors. We will present detailed, field-proven protocols, discuss the causality behind experimental choices, and provide quantitative data to support the described methodologies.

Core Synthetic Strategies: Unleashing the Potential of 5-Bromo-α-tetralone

The synthetic versatility of 5-bromo-α-tetralone is primarily exploited through two major classes of reactions: palladium-catalyzed cross-coupling at the C-5 position and transformations involving the C-1 ketone.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for introducing molecular diversity. The Suzuki-Miyaura coupling allows for the formation of C-C bonds with a wide range of boronic acids and esters, while the Buchwald-Hartwig amination enables the formation of C-N bonds with various amines. These reactions are foundational in modern drug discovery for their high functional group tolerance and reliable reaction conditions.

-

Ketone-Mediated Transformations: The ketone functionality can be readily converted into a variety of other functional groups or used as an anchor for building fused ring systems. For instance, the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound with a reactive methylene group, can be employed to construct quinoline scaffolds, a common motif in enzyme inhibitors.

The following diagram illustrates the key synthetic pathways originating from 5-bromo-α-tetralone for the generation of diverse molecular scaffolds for enzyme inhibitor synthesis.

Caption: Key synthetic transformations of 5-bromo-α-tetralone.

Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin.[] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[] The tetralone scaffold has been identified as a promising framework for the development of potent and selective MAO inhibitors.[6]

Synthetic Strategy and Rationale

While many reported tetralone-based MAO inhibitors are substituted at the C-6 or C-7 positions, the synthetic accessibility of 5-substituted analogs from 5-bromo-α-tetralone makes this an attractive starting point for novel inhibitor design. The general strategy involves the introduction of various aryl or heteroaryl moieties at the 5-position via Suzuki-Miyaura coupling. The nature of the substituent can be systematically varied to probe the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity for MAO-A versus MAO-B.

The following workflow outlines the synthesis of a library of 5-aryl-α-tetralones for screening as MAO inhibitors.

Caption: Workflow for the synthesis and screening of 5-aryl-α-tetralone based MAO inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-α-tetralone

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-α-tetralone with various arylboronic acids.

Materials:

-

5-Bromo-α-tetralone

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture), degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-α-tetralone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-aryl-α-tetralone derivative.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.

-

Solvent System: The mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic and inorganic reagents and promotes the reaction. Degassing is crucial to prevent oxidation of the palladium catalyst.

Data Presentation: Inhibitory Activity of Tetralone Derivatives against MAO

The following table presents representative data on the inhibitory activity of C-6 substituted tetralone derivatives against human MAO-A and MAO-B, highlighting the potential of this scaffold. While this data is for 6-substituted analogs, it provides a strong rationale for exploring the 5-substituted series.

| Compound | Substituent at C-6 | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | 6-(3-Iodobenzyloxy) | 1290 | 4.5 | 287 |

| 2 | 6-(3-Cyanobenzyloxy) | 24 | 78 | 0.31 |

| 3 | 6-Benzyloxy | 110 | 12 | 9.17 |

Data adapted from Legoabe, L. J., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2699.[6]

Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[7] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[8] Many known AChE inhibitors feature a quinoline or a related heterocyclic core.[7]

Synthetic Strategy and Rationale

5-Bromo-α-tetralone can be strategically utilized to synthesize tetralone-fused quinoline derivatives, which are promising candidates for AChE inhibitors. The synthetic route involves an initial Buchwald-Hartwig amination to introduce an amino group at the 5-position, followed by a Friedländer annulation to construct the quinoline ring.

The following workflow illustrates the synthesis of tetralone-fused quinolines from 5-bromo-α-tetralone.

Caption: Synthetic workflow for tetralone-fused quinoline-based AChE inhibitors.

Experimental Protocol: Two-Step Synthesis of Tetralone-Fused Quinolines

Step 1: Buchwald-Hartwig Amination to 5-Amino-α-tetralone

Materials:

-

5-Bromo-α-tetralone

-

Benzophenone imine (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

1 M HCl

Procedure:

-

In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) and stir for 10 minutes.

-

Add 5-bromo-α-tetralone (1.0 mmol) and benzophenone imine (1.1 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, add 1 M HCl (10 mL), and stir for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-amino-α-tetralone.

Step 2: Friedländer Annulation to a Tetralone-Fused Quinoline

Materials:

-

5-Amino-α-tetralone

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

-

Anhydrous ethanol

Procedure:

-

To a round-bottom flask, add 5-amino-α-tetralone (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol) in anhydrous ethanol (10 mL).

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the tetralone-fused quinoline.

Future Perspectives: Exploration of Other Enzyme Inhibitor Classes

The versatile reactivity of 5-bromo-α-tetralone opens avenues for the synthesis of inhibitors targeting other enzyme families.

-

Phosphodiesterase (PDE) Inhibitors: PDEs are a family of enzymes that regulate intracellular levels of cyclic nucleotides.[9] PDE inhibitors are used to treat a range of conditions, including erectile dysfunction and pulmonary hypertension.[9][10] The tetralone scaffold can be incorporated into novel structures for screening against various PDE isoforms.

-

Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The 5-aryl-α-tetralone scaffold, accessible via Suzuki coupling, can be further elaborated to generate potential kinase inhibitors.

-

Anti-inflammatory Enzyme Inhibitors: Tetralone derivatives have shown anti-inflammatory activity, potentially through the inhibition of enzymes involved in the inflammatory cascade.[11] Further exploration of derivatives synthesized from 5-bromo-α-tetralone could lead to the discovery of novel anti-inflammatory agents.

Conclusion

5-Bromo-α-tetralone is a powerful and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. Its dual reactivity allows for the systematic introduction of diverse substituents and the construction of complex heterocyclic systems. The detailed protocols provided herein for the synthesis of monoamine oxidase and acetylcholinesterase inhibitors serve as a practical guide for researchers in medicinal chemistry and drug discovery. The adaptability of these synthetic strategies also holds significant promise for the exploration of novel inhibitors for other important enzyme targets.

References

-

Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.

-

PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

PubMed. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Impotence Research, 14 Suppl 1, S11-S19. Retrieved from [Link]

-

ACS Publications. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31086-31095. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Retrieved from [Link]

-